o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate
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Overview
Description
o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate: is a complex organic compound with the molecular formula C25H19Cl2NO4.
Preparation Methods
The synthesis of o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
o-Chlorophenyl 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole acetate can be compared with other similar compounds, such as:
2-Chlorobenzoyl chloride: Used as an intermediate in organic synthesis and has similar reactivity.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole: A precursor in the synthesis of the target compound.
o-Chlorophenyl acetate: Shares structural similarities but differs in functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
60051-78-7 |
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Molecular Formula |
C25H19Cl2NO4 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H19Cl2NO4/c1-15-19(14-24(29)32-23-6-4-3-5-21(23)27)20-13-18(31-2)11-12-22(20)28(15)25(30)16-7-9-17(26)10-8-16/h3-13H,14H2,1-2H3 |
InChI Key |
GBUUXJKLQLYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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